benzyl N-[2-(4-nitrophenyl)ethyl]carbamate
Description
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to an ethyl chain substituted with a 4-nitrophenyl moiety.
Carbamates like this are widely used as intermediates in peptide synthesis, enzyme inhibitors, and prodrugs due to their stability under acidic conditions and ease of deprotection . The nitro group may also facilitate further functionalization, such as reduction to an amine or participation in nucleophilic aromatic substitution reactions.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
benzyl N-[2-(4-nitrophenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H16N2O4/c19-16(22-12-14-4-2-1-3-5-14)17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9H,10-12H2,(H,17,19) |
InChI Key |
CRYZSMNZLSDLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(4-nitrophenyl)ethyl]carbamate typically involves the nucleophilic substitution reaction of benzyl chloroformate with 2-(4-nitrophenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated reactors and in-line monitoring systems ensures consistent product quality and minimizes the environmental impact of the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Aminophenyl)ethylamine.
Reduction: Benzyl alcohol and 2-(4-nitrophenyl)ethylamine.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-[2-(4-nitrophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamate linkage can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The electronic and steric effects of substituents on the ethyl chain significantly alter the properties of benzyl carbamates. Key comparisons include:
Table 1: Substituent Impact on Key Properties
Key Observations:
- Nitro Group (Target Compound): Enhances oxidative stability but reduces solubility in aqueous media. The nitro group can be reduced to an amine, enabling conversion to bioactive derivatives .
- Amino Group (Analog): Increases solubility and reactivity in condensation reactions but requires protection due to nucleophilicity .
- Bromo Group (Analog): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) but adds steric bulk .
Spectroscopic and Analytical Data
NMR and MS data for carbamates provide insights into structural confirmation:
Table 3: Spectroscopic Comparison
Notes:
- The nitro group in the target compound deshields adjacent protons, shifting aromatic peaks downfield compared to amino analogs .
- Mass spectrometry confirms molecular weights, with the target compound’s nitro group contributing to a higher m/z value.
Biological Activity
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a carbamate functional group, which is known to influence its biological activity. The compound can be represented as follows:
This structure includes a benzyl group, a nitrophenyl moiety, and an ethyl chain linked through a carbamate bond. The presence of the nitro group is significant as it may enhance the compound's interactions with biological targets.
The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been studied for their interaction with various enzymes and receptors:
- Cholinesterase Inhibition : Carbamates are often investigated for their ability to inhibit cholinesterases (AChE and BChE), which are critical in neurotransmission. For instance, studies have shown that related carbamates demonstrate varying degrees of inhibition against these enzymes, suggesting that this compound may exhibit similar properties .
- Antioxidant Activity : Some derivatives of carbamates have shown antioxidant properties, which could be relevant for protecting cells from oxidative stress. The nitro group in the structure could play a role in redox reactions, potentially contributing to antioxidant activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:
- Substituent Variations : Changes in the substituents on the phenyl rings can significantly affect the potency and selectivity of carbamates as cholinesterase inhibitors. For example, different halogen substitutions have been shown to modulate inhibitory activity against AChE and BChE .
- Comparative Analysis : Studies comparing various carbamates have established that specific electronic and steric properties contribute to their inhibitory profiles. For instance, the introduction of electron-withdrawing groups like nitro or halogens can enhance binding affinity to target enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Inhibition Studies : A study examining a series of carbamates found that certain derivatives exhibited IC50 values ranging from 30 to 50 µM against AChE, indicating moderate inhibitory potential. This suggests that this compound might fall within this range based on structural similarities .
- Toxicity Assessments : Toxicity evaluations using human cell lines have shown that many carbamates possess low cytotoxicity, making them suitable candidates for further therapeutic exploration .
- Molecular Docking Studies : Computational studies utilizing molecular docking have provided insights into how this compound might interact with its targets at the molecular level. These studies highlight the importance of specific functional groups in facilitating binding to active sites on enzymes .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
